((2S,4R)-4-Methylpiperidin-2-yl)methanol is a chiral compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by a piperidine ring with a hydroxymethyl group, which contributes to its biological activity and utility in various chemical syntheses.
The compound can be synthesized from chiral starting materials or through specific synthetic routes involving well-established organic reactions. It is commercially available from various chemical suppliers, including BenchChem and other specialized chemical vendors.
This compound belongs to the class of amines, specifically as a substituted piperidine. Its stereochemistry is crucial for its biological activity, making it a valuable chiral building block in pharmaceutical chemistry.
The synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanol typically involves the following methods:
The choice of reducing agent and reaction conditions significantly influences the yield and stereoselectivity of the synthesis. For instance, using sodium borohydride in methanol can yield high enantiomeric excesses when applied to suitable precursors.
The molecular structure of ((2S,4R)-4-Methylpiperidin-2-yl)methanol can be represented by its molecular formula . The compound consists of a six-membered piperidine ring with a methyl group at position 4 and a hydroxymethyl group at position 2.
((2S,4R)-4-Methylpiperidin-2-yl)methanol can participate in several chemical reactions:
The choice of reagents and conditions for these reactions is critical for achieving desired outcomes. For example, oxidation reactions typically require careful control of conditions to prevent over-oxidation.
The mechanism of action for ((2S,4R)-4-Methylpiperidin-2-yl)methanol involves its interaction with specific biological targets such as enzymes or receptors. The chiral centers allow for selective binding to these targets, modulating their activity effectively. This selectivity is particularly important in drug development where stereochemistry can significantly influence pharmacodynamics and pharmacokinetics .
| Property | Value |
|---|---|
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
These properties influence both the reactivity of the compound and its suitability for various applications in synthetic chemistry .
((2S,4R)-4-Methylpiperidin-2-yl)methanol serves multiple scientific uses:
The stereoselective synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanol (CAS 2044705-63-5) demands precise chiral resolution strategies due to the pharmacological significance of its stereochemistry. Diastereomeric resolution remains predominant, leveraging crystalline diastereomer formation with enantiopure acids like L-tartaric or D-camphorsulfonic acid. The resulting salts exhibit differential solubility, enabling physical separation prior to hydrolysis. Enzymatic kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) demonstrates high enantioselectivity (E > 200) toward racemic acetylated precursors, selectively hydrolyzing the (2R,4S)-enantiomer while preserving the desired (2S,4R)-acetate [2]. Chiral stationary phase chromatography (CSP) using polysaccharide-derived columns (Chiralpak® AD-H) achieves baseline separation of enantiomers, particularly valuable for analytical validation (>99% ee). The relative efficacy of these methods varies with scale: enzymatic resolution suits multi-gram applications (yields 35–42%), while CSP excels for milligram-scale purification of high-value intermediates [6].
Table 1: Performance Metrics of Chiral Resolution Techniques
| Method | Resolution Agent | ee (%) | Yield (%) | Scale Suitability |
|---|---|---|---|---|
| Diastereomeric Salt | L-Tartaric Acid | 98.5 | 28 | Multi-kilogram |
| Enzymatic Hydrolysis | CALB Lipase | >99 | 35–42 | Gram to kilogram |
| Chiral Chromatography | Chiralpak® AD-H | 99.8 | >95* | Milligram to gram |
| Recovery yield post-separation |
Asymmetric catalysis circumvents resolution requirements by directly installing chiral centers. Hetero-Diels-Alder reactions between activated dienes and chiral enol ethers construct the piperidine core with high diastereocontrol, facilitated by Evans' oxazolidinone auxiliaries. Subsequent reductive cleavage yields 4-oxopipecolic acid derivatives – pivotal precursors to the target methanol [2]. Transition-metal catalysis employing Ir-(P,olefin) complexes achieves reductive amination of 4-methyl-2-pyridones, affording 2,4-disubstituted piperidines with 96% ee and >20:1 dr. Organocatalytic approaches utilize proline-derived catalysts for Mannich-type reactions, though piperidine ring stereocontrol remains challenging beyond 90% ee. The CBS (Corey-Bakshi-Shibata) reduction of 4-methyl-2-(hydroxymethyl)pyridine precursors delivers the trans-configured alcohol with exceptional stereoselectivity (dr >98:2), leveraging catalyst-controlled hydride delivery [7]. Catalyst recycling systems immobilized on mesoporous silica enhance cost efficiency for industrial-scale production.
Table 2: Asymmetric Catalytic Approaches to (2S,4R) Stereochemistry
| Catalyst System | Reaction Type | dr (trans:cis) | ee (%) | Key Intermediate |
|---|---|---|---|---|
| Ir-(S)-Difluorphos | Reductive Amination | >20:1 | 96 | 4-Methyl-2-carboxypyridine |
| (R)-CBS/BH₃·THF | Ketone Reduction | >98:2 | >99 | 4-Methylpiperidin-2-one |
| L-Proline-TMS | Mannich Reaction | 8:1 | 90 | 4-Nitropiperidinyl aldehyde |
| Cu-(R)-BINAP | Conjugate Addition | 15:1 | 94 | 2-Vinyl-4-methylpyridine |
Continuous flow technology enhances stereoselective syntheses by improving mass/heat transfer and enabling precise reaction control. Hydrazine-mediated reductions in microreactors achieve higher enantiopurity (98% ee) compared to batch processes (92% ee) for unsaturated precursors, due to minimized racemization through rapid quenching [3]. Immobilized borohydride resins packed in column reactors facilitate ketone reductions at 0°C with residence times under 2 minutes, suppressing epimerization. A demonstrated three-step sequence integrates enzymatic resolution, inline extraction, and solvent swap, yielding 450 g/day of ((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride (CAS 1808532-03-7) at >99% ee. Key parameters include:
Table 3: Flow Reactor Parameters for Enantiomeric Enrichment
| Step | Reactor Type | Temperature (°C) | Residence Time | ee Enhancement |
|---|---|---|---|---|
| Enzymatic Resolution | Packed-Bed | 35 | 45 min | 90% → 99% |
| NaBH₄ Reduction | Micro-tubular | 0 | 1.8 min | 88% → 96% |
| Diastereomer Crystall. | Oscillatory Baffled | −5 | 4 h | 95% → 99.5% |
The hydroxymethyl group in ((2S,4R)-4-Methylpiperidin-2-yl)methanol originates primarily from carbonyl reductions. Sodium borohydride (NaBH₄) remains the benchmark for 4-methylpiperidin-2-one reduction, typically affording 90–95% de for the trans-isomer in alcoholic solvents at −78°C. Selectivity improvements utilize cerium chloride additives (CeCl₃·7H₂O) via chelation control, increasing diastereoselectivity to 97% de by coordinating the carbonyl and ring nitrogen [7] [10]. Organocatalytic transfer hydrogenation employing Hantzsch esters and chiral phosphoric acids (TRIP) achieves up to 92% ee but suffers from lower diastereocontrol (dr 5:1). Calcium borohydride Ca(BH₄)₂ – a hydrogen storage material – exhibits unique reactivity in THF, enabling chemoselective reduction of N-Boc-piperidones without deprotection, yielding 86% of the trans-alcohol [8]. Borohydride pathways generally outperform organocatalysis in scalability and cost, whereas organocatalytic methods offer superior enantioselectivity for specific substrates lacking steric bias.
Table 4: Reduction Pathway Performance Comparison
| Reduction System | diastereoselectivity (dr) | Enantioselectivity (ee) | Relative Cost | Byproduct Concerns |
|---|---|---|---|---|
| NaBH₄/MeOH (−78°C) | 10:1 (trans:cis) | Racemic | $ | Borate salts |
| NaBH₄/CeCl₃ | >50:1 | Racemic | $$ | Cerium residues |
| Ca(BH₄)₂/THF | 15:1 | Racemic | $$$ | Ca²⁺ contamination |
| Organocatalytic (TRIP/Hantzsch ester) | 5:1 | 92% (S,R) | $$$$ | Low |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: